3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
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Overview
Description
3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It is known for its significant potential in various fields, including drug discovery and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH. This reaction provides the desired compound in moderate yields after the migration of the bridgehead carbon-carbon bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of continuous flow chemistry and other scalable techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.2.1]octan-7-one hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential bioactive properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery.
Industry: Utilized in the development of new synthetic methodologies and the valorization of biomass-derived compounds
Mechanism of Action
The mechanism of action of 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride include:
6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride: A methylated derivative with similar structural features.
1,6-diazabicyclo[3.2.1]octan-7-one: Another bicyclic nitrogen-containing compound with comparable properties.
Uniqueness
The uniqueness of 3,6-diazabicyclo[32Its ability to undergo diverse chemical reactions and its role as a synthetic intermediate make it a valuable compound in scientific research .
Properties
CAS No. |
2613384-21-5 |
---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
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